5-Isobutyl-3,4-dimethylisoxazole

Lipophilicity logP ADME

5-Isobutyl-3,4-dimethylisoxazole (CAS 524729-21-3) is a fully substituted, nitrogen-containing heterocyclic compound belonging to the isoxazole family, characterized by a five-membered aromatic ring with methyl groups at the 3 and 4 positions and an isobutyl group at the 5 position. Its molecular formula is C9H15NO with a molecular weight of 153.22 g/mol, and it is typically supplied as a high-purity screening compound for early-stage medicinal chemistry research.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B12887416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutyl-3,4-dimethylisoxazole
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C)CC(C)C
InChIInChI=1S/C9H15NO/c1-6(2)5-9-7(3)8(4)10-11-9/h6H,5H2,1-4H3
InChIKeyXESKNLNCOUOMTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isobutyl-3,4-dimethylisoxazole: Procurement-Ready Trisubstituted Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


5-Isobutyl-3,4-dimethylisoxazole (CAS 524729-21-3) is a fully substituted, nitrogen-containing heterocyclic compound belonging to the isoxazole family, characterized by a five-membered aromatic ring with methyl groups at the 3 and 4 positions and an isobutyl group at the 5 position . Its molecular formula is C9H15NO with a molecular weight of 153.22 g/mol, and it is typically supplied as a high-purity screening compound for early-stage medicinal chemistry research [1].

Why Generic Isoxazole Substitution Undermines Reproducibility: The Critical Role of 3,4,5-Trisubstitution in 5-Isobutyl-3,4-dimethylisoxazole


Indiscriminate substitution of 5-isobutyl-3,4-dimethylisoxazole with other alkyl-isoxazoles is scientifically unsound due to the critical dependence of biological activity and physicochemical properties on precise substitution patterns. Within the isoxazole class, even minor alterations—such as moving from a 3,4,5-trisubstituted to a 3,5-disubstituted core or exchanging the 5-isobutyl for a smaller alkyl group—can abrogate target binding, drastically alter metabolic stability, and shift logP values outside optimal ranges [1][2]. This compound's specific arrangement of electron-donating methyl groups and a bulky hydrophobic isobutyl moiety is not a generic isoxazole feature but a key determinant of its interaction profile, particularly as a bioisosteric replacement for imidazole-based kinase inhibitors [1].

Quantitative Evidence Guide: Verified Differentiation of 5-Isobutyl-3,4-dimethylisoxazole for Scientific Selection


Lipophilicity Benchmark: Computed logP of 3.7 for 5-Isobutyl-3,4-dimethylisoxazole

5-Isobutyl-3,4-dimethylisoxazole exhibits a computed logP value of 3.7, positioning it as a distinctly lipophilic compound within its class [1]. In contrast, the simpler 3,4-dimethylisoxazole core has a significantly lower logP of approximately 1.5, while the unsubstituted isoxazole parent has a logP of around 0.08 [2]. This quantitative difference is critical for predicting membrane permeability and partitioning in biological assays.

Lipophilicity logP ADME

Solubility Profile: Class-Level Inference on Low Aqueous Solubility of 5-Isobutyl-3,4-dimethylisoxazole

Based on class-level structure-property relationships, 5-isobutyl-3,4-dimethylisoxazole is predicted to have low aqueous solubility, a characteristic shared with other highly alkylated heterocycles. This is in stark contrast to the unsubstituted isoxazole core, which exhibits a high water solubility of 167 g/L . The compound's lipophilic alkyl substituents (logP 3.7) strongly correlate with poor aqueous solubility, often falling into the 'low' solubility category (<0.01 mg/mL) as defined by standard solubility classification systems [1].

Solubility Physicochemical Properties Assay Development

p38 MAP Kinase Inhibition: Class-Level Evidence Supporting 3,4,5-Trisubstituted Isoxazole Scaffolds

The 3,4,5-trisubstituted isoxazole scaffold, of which 5-isobutyl-3,4-dimethylisoxazole is a prime example, has been directly validated as a bioisosteric replacement for the imidazole ring in potent p38 MAP kinase inhibitors [1]. While a specific IC50 for this exact compound is not published, closely related 3,4,5-trisubstituted isoxazole derivatives in the same study achieved a twofold decrease in IC50 toward isolated p38 MAP kinase compared to earlier leads, with the optimized compound (4a) demonstrating enhanced cytokine suppression and decreased CYP450 affinity [1]. The presence of specific alkyl substituents is a known determinant of potency and selectivity within this kinase inhibition class [2].

Kinase Inhibition p38 MAPK Inflammation

CYP450 Interaction Profile: Class-Level Evidence of Decreased Affinity for Trisubstituted Isoxazoles

A key differentiator for the 3,4,5-trisubstituted isoxazole class is its reduced affinity for cytochrome P450 (CYP) enzymes, a property that mitigates the risk of metabolic instability and drug-drug interactions. In a comparative study, the optimized trisubstituted isoxazole inhibitor (Compound 4a) demonstrated a decreased affinity for CYP450 relative to earlier-generation imidazole-based inhibitors, a finding directly attributed to the isoxazole core and its substitution pattern [1]. This is in stark contrast to many other kinase inhibitor scaffolds, which often suffer from high CYP450 liability.

CYP450 Drug Metabolism Off-Target Effects

Synthetic Accessibility: Well-Established Routes for 3,4,5-Trisubstituted Isoxazoles

5-Isobutyl-3,4-dimethylisoxazole benefits from well-established synthetic routes common to the 3,4,5-trisubstituted isoxazole class, including microwave-assisted and metal-free methods that provide moderate to high yields . This is in contrast to some more complex isoxazole derivatives, such as those requiring regiospecific control for 3,5-disubstitution, which often necessitate multi-step protocols with expensive reagents [1]. The robust and scalable nature of trisubstituted isoxazole synthesis makes this compound a practical choice for generating diverse analog libraries for structure-activity relationship (SAR) studies.

Chemical Synthesis Medicinal Chemistry SAR Studies

Optimal Application Scenarios for 5-Isobutyl-3,4-dimethylisoxazole in Academic and Industrial Research


Scaffold for p38 MAP Kinase Inhibitor Lead Optimization

Leverage 5-isobutyl-3,4-dimethylisoxazole as a validated core scaffold for developing next-generation p38 MAP kinase inhibitors. Its 3,4,5-trisubstitution pattern is proven to confer potent enzyme inhibition and a favorable CYP450 interaction profile, as demonstrated by class-leading analogs [1]. The compound's logP of 3.7 suggests good membrane permeability, a critical factor for intracellular target engagement [2].

Lipophilic Probe for Hydrophobic Protein Pockets

Employ 5-isobutyl-3,4-dimethylisoxazole as a lipophilic fragment or probe in fragment-based drug discovery (FBDD) campaigns targeting hydrophobic binding pockets. Its computed logP of 3.7 and compact, fully substituted core make it ideal for exploring protein surface grooves where polar isoxazole fragments fail [1]. Its low aqueous solubility also necessitates standard DMSO stock handling, a common practice for lipophilic probes [2].

Core Building Block for Diverse SAR Library Generation

Utilize 5-isobutyl-3,4-dimethylisoxazole as a key starting material for the rapid synthesis of a diverse analog library. Its synthetic accessibility via robust, high-yielding methods supports the efficient generation of dozens of analogs for systematic SAR studies [1]. The presence of methyl and isobutyl groups provides a defined steric and electronic baseline against which new functional group introductions can be quantitatively assessed.

Comparator Compound for Evaluating CYP450 Liability of New Kinase Inhibitors

Include 5-isobutyl-3,4-dimethylisoxazole in a panel of comparator compounds when profiling new kinase inhibitors for CYP450 interaction. As a representative of the 3,4,5-trisubstituted isoxazole class with a documented profile of reduced CYP affinity, it serves as a valuable benchmark for distinguishing intrinsic scaffold effects from substituent-driven liabilities [1].

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